molecular formula C20H15N3O3 B5532845 2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B5532845
M. Wt: 345.4 g/mol
InChI Key: CVPPZHNHAZQCIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide" often involves multi-step reactions, including catalyzed processes and intramolecular bond formation techniques. For instance, one pot synthesis methods have been developed for creating oxazolo[4,5-b]pyridine derivatives, which might share similarities in synthetic pathways with the target compound (Briseño-Ortega et al., 2018). Moreover, metal-free synthesis approaches have been utilized for constructing related molecular skeletons, highlighting the versatility and innovation in synthetic chemistry (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by X-ray crystallography and spectroscopic methods. For example, structural features of similar compounds have been elucidated through experimental and theoretical studies, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods, providing insights into bond lengths, angles, and molecular electrostatic potential maps (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving "2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide" and its analogs often include intramolecular bond formations, as well as reactions with various reagents to modify or functionalize the molecule. The reactivity can be influenced by the presence of the oxazolo[4,5-b]pyridine moiety, which can participate in various organic transformations (Gelmi et al., 1992).

properties

IUPAC Name

2-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-25-16-6-3-2-5-15(16)19(24)22-14-10-8-13(9-11-14)20-23-18-17(26-20)7-4-12-21-18/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPPZHNHAZQCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

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